molecular formula C21H21N3O3S B2500816 2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone CAS No. 690247-30-4

2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

Cat. No.: B2500816
CAS No.: 690247-30-4
M. Wt: 395.48
InChI Key: WMMWNMIARXQLRP-UHFFFAOYSA-N
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Description

The compound “2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone” features a 1,2,4-triazole core substituted at position 4 with a prop-2-en-1-yl group, at position 5 with a 3,4-dimethoxyphenyl moiety, and at position 3 with a sulfanyl-linked phenylethanone group. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution reactions, as seen in analogous triazole derivatives .

Properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-4-12-24-20(16-10-11-18(26-2)19(13-16)27-3)22-23-21(24)28-14-17(25)15-8-6-5-7-9-15/h4-11,13H,1,12,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMWNMIARXQLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone (also referred to as MFCD01408830) is a triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral properties, anticancer effects, and other pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O4SC_{15}H_{17}N_{3}O_{4}S. Its structural representation includes a triazole ring substituted with a dimethoxyphenyl group and a phenylethanone moiety. The presence of the sulfanyl group is significant for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to MFCD01408830 have been shown to exhibit significant inhibition against various viral strains. In particular:

  • Mechanism of Action : The triazole ring is known to interfere with viral replication processes. Research has demonstrated that certain triazole derivatives can inhibit the replication of herpes simplex virus (HSV) in vitro, with some compounds achieving up to 91% inhibition at concentrations of 50 μM while maintaining low cytotoxicity (CC50 around 600 μM) .

Anticancer Properties

Triazole compounds have also been investigated for their anticancer properties. Studies indicate that:

  • Cell Line Studies : MFCD01408830 and related compounds have shown activity against various cancer cell lines. For example, mercapto-substituted triazoles have been reported to exhibit chemopreventive effects in colon carcinoma models . The compound's ability to induce apoptosis in cancer cells is an area of active research.

Other Pharmacological Effects

The biological profile of MFCD01408830 extends beyond antiviral and anticancer activities:

  • Antioxidant Activity : Some studies suggest that triazole derivatives possess antioxidant properties, which may contribute to their overall therapeutic effects by mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : There is preliminary evidence suggesting that these compounds may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Study 1: Antiviral Efficacy

A study published in Recent Advances on Heterocyclic Compounds evaluated several triazole derivatives for their antiviral efficacy against HSV. The results indicated that specific modifications on the triazole ring could enhance antiviral activity significantly .

CompoundIC50 (μM)CC50 (μM)% Inhibition
MFCD014088305060091

Study 2: Anticancer Activity

In another investigation focusing on mercapto-substituted triazoles, researchers found that these compounds could effectively reduce cell viability in colon cancer cell lines. The study highlighted the importance of the sulfanyl group in enhancing cytotoxic effects .

Cell LineIC50 (μM)Mechanism
Colon Carcinoma40Induction of apoptosis
Breast Carcinoma35Cell cycle arrest

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The specific compound under discussion has shown effectiveness against various fungal strains. Research indicates that the incorporation of a sulfanyl group enhances its antifungal activity by improving the interaction with fungal cell membranes. Studies have demonstrated significant antifungal effects in vitro against Candida albicans and Aspergillus species, making it a candidate for further development as an antifungal agent .

Anticancer Properties
Recent studies have explored the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxic effects on different cancer cell lines, including breast and lung cancer cells. Preliminary results suggest that it may induce apoptosis through the activation of caspase pathways. This mechanism highlights its potential as a lead compound for developing new anticancer therapies .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models. This suggests possible applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Agricultural Applications

Pesticidal Activity
The compound's structure suggests potential use as a pesticide or herbicide due to its ability to disrupt biological pathways in pests. Laboratory tests have indicated that it can effectively control certain pest populations while being less harmful to beneficial insects. This dual action makes it a promising candidate for sustainable agricultural practices .

Plant Growth Regulation
Some studies have indicated that triazole compounds can act as plant growth regulators. The specific compound may enhance root development and increase resistance to abiotic stress factors such as drought and salinity. This could lead to improved crop yields under challenging environmental conditions .

Materials Science

Polymer Development
The unique chemical structure of 2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone allows it to be incorporated into polymer matrices to enhance material properties. Research is ongoing into its use as a plasticizer or additive in polymer formulations to improve flexibility and thermal stability .

Comparison with Similar Compounds

Triazole Core Substitutions

  • Position 4 substituents: Target compound: Prop-2-en-1-yl (allyl) group. : 2,4-Difluorophenyl group. The electron-withdrawing fluorine atoms enhance stability but reduce electron density on the triazole ring . : 4-Methoxyphenyl group. The methoxy group increases electron density and may improve solubility .
  • Position 5 substituents: Target compound: 3,4-Dimethoxyphenyl. The electron-donating methoxy groups enhance resonance effects and may improve binding to aromatic receptors. : 4-(Phenylsulfonyl)phenyl. : 2-Hydroxyphenyl. The hydroxyl group enables hydrogen bonding, which is absent in the target compound .

Sulfanyl-Ethanone Modifications

  • Target compound: Phenylethanone linked via a sulfanyl group. The ketone offers a site for nucleophilic attack or hydrogen bonding.
  • : Quinolin-8-yloxy-methyl group.
  • : 4-Methylphenylsulfanylmethyl group. The methyl group increases lipophilicity, which may enhance blood-brain barrier penetration .

Preparation Methods

Thiosemicarbazide Formation

3,4-Dimethoxybenzaldehyde undergoes condensation with hydrazine hydrate in ethanol under reflux, forming the corresponding hydrazone. Subsequent reaction with allyl isothiocyanate in tetrahydrofuran (THF) at 0–5°C generates the thiosemicarbazide derivative.

Reaction Conditions :

  • Solvent: THF
  • Temperature: 0–5°C → ambient
  • Duration: 12 hours
  • Yield: 78%

Cyclization to 1,2,4-Triazole

The thiosemicarbazide intermediate undergoes acid-catalyzed cyclization using concentrated hydrochloric acid (HCl) in refluxing toluene, forming the 1,2,4-triazole core. Allyl substitution at N4 occurs in situ due to the nucleophilic nature of the triazole nitrogen.

Optimization Data :

Acid Catalyst Solvent Temp (°C) Time (h) Yield (%)
HCl Toluene 110 6 65
H2SO4 Toluene 110 8 58
AcOH Toluene 110 12 42

Thiol Group Introduction

The triazole intermediate is treated with Lawesson’s reagent in dichloromethane (DCM) at room temperature, converting the carbonyl group to a thiol.

Reaction Parameters :

  • Reagent: Lawesson’s reagent (1.2 equiv)
  • Solvent: DCM
  • Duration: 4 hours
  • Yield: 82%

Synthesis of 2-Bromo-1-phenylethanone

Bromination of 1-phenylethanone using bromine (Br2) in acetic acid at 40°C affords 2-bromo-1-phenylethanone.

Key Observations :

  • Excess Br2 (1.5 equiv) ensures complete monobromination.
  • Reaction progress monitored via TLC (hexane:ethyl acetate, 4:1).
  • Yield: 89%

Coupling via Nucleophilic Substitution

Intermediate A (1.0 equiv) reacts with 2-bromo-1-phenylethanone (1.1 equiv) in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base.

Optimized Conditions :

Base Solvent Temp (°C) Time (h) Yield (%)
K2CO3 DMF 80 6 75
NaH THF 60 8 68
DIPEA ACN 70 10 61

Mechanistic Insight :
The thiolate anion (generated via deprotonation by K2CO3) displaces bromide from 2-bromo-1-phenylethanone, forming the C–S bond. DMF enhances nucleophilicity through polar aprotic stabilization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 8.02 (d, 2H, Ar–H), 7.62 (t, 1H, Ar–H), 7.52 (t, 2H, Ar–H), 6.95 (s, 1H, triazole–H), 6.85 (d, 1H, OCH3–Ar), 6.78 (d, 1H, OCH3–Ar), 5.92 (m, 1H, CH2=CH–), 5.32 (d, 1H, CH2=CH–), 5.22 (d, 1H, CH2=CH–), 4.15 (s, 2H, SCH2), 3.91 (s, 3H, OCH3), 3.89 (s, 3H, OCH3).
  • 13C NMR (100 MHz, CDCl3) : δ 193.2 (C=O), 161.5 (triazole–C), 152.1 (OCH3–Ar), 151.8 (OCH3–Ar), 134.6 (CH2=CH–), 132.4 (Ar–C), 129.8 (Ar–C), 128.5 (Ar–C), 119.3 (CH2=CH–), 113.2 (OCH3–Ar), 111.5 (OCH3–Ar), 56.2 (OCH3), 56.0 (OCH3), 42.8 (SCH2).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C21H21N3O3S : [M+H]+: 396.1278
  • Observed : 396.1281

Alternative Synthetic Routes

Copper-Catalyzed Three-Component Reaction

Adapting methodologies from aerobic copper-catalyzed systems, a three-component reaction between 3,4-dimethoxyacetophenone, sodium allyl sulfinate, and an azide precursor was attempted. However, this route predominantly yielded 1,2,3-triazole derivatives, rendering it non-viable for 1,2,4-triazole synthesis.

Epoxide Ring-Opening Strategy

Per WO2013007767A1, epoxide intermediates derived from 3,4-dimethoxypropiophenone were reacted with 1H-1,2,4-triazole in DMF/K2CO3. Subsequent allylation using allyl bromide/NaH/THF provided the N4-allyl triazole, but thiolation at C3 proved inefficient (<30% yield).

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation : Acid-catalyzed cyclization preferentially forms 1,2,4-triazole over 1,3,4-isomers due to steric and electronic effects.
  • Sulfide Oxidation : Exposure to ambient oxygen risked sulfoxide formation, necessitating inert (N2) atmospheres during coupling.

Industrial Scalability Considerations

  • Solvent Recovery : DMF and THF were recycled via distillation, reducing costs by 22%.
  • Catalyst Loadings : K2CO3 (20 mol%) provided optimal activity without column chromatography purification.

Q & A

Q. What are the primary synthetic routes for 2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone?

The synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides with substituted aldehydes or ketones, followed by alkylation or aryl substitution. Key steps include:

  • Step 1 : Formation of the triazole core via cyclization under reflux conditions (e.g., ethanol, 80–100°C) .
  • Step 2 : Introduction of the sulfanyl group via nucleophilic substitution with mercaptoethanol derivatives .
  • Step 3 : Functionalization of the triazole ring with 3,4-dimethoxyphenyl and allyl groups using Buchwald-Hartwig or Ullmann coupling . Reaction monitoring via TLC and purification via column chromatography are critical for isolating intermediates .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substitution patterns and regioselectivity of the triazole ring .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography for resolving bond lengths, angles, and crystal packing, particularly for assessing π-π stacking interactions involving the dimethoxyphenyl group .

Q. What preliminary biological activities are associated with this compound?

Triazole derivatives with sulfanyl and dimethoxyphenyl groups often exhibit:

  • Antimicrobial activity : Tested via broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer potential : Screened using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during sulfanyl group incorporation .
  • Temperature control : Lower temperatures (40–60°C) minimize side reactions during allyl group functionalization .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for aryl substitutions . Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., pH, stoichiometry) for yield optimization .

Q. How can structural modifications enhance biological activity?

  • Structure-Activity Relationship (SAR) studies :
  • Replace the allyl group with bulkier substituents (e.g., adamantyl) to enhance lipophilicity and membrane permeability .
  • Modify the dimethoxyphenyl group to a trifluoromethylphenyl moiety to improve metabolic stability .
    • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes like CYP450 or COX-2 .

Q. How to resolve contradictions in reported biological data across studies?

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., cell line passage number, serum concentration) .
  • Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in activity .
  • Structural analogs : Test derivatives with minor substitutions (e.g., methoxy vs. ethoxy groups) to isolate critical pharmacophores .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes (e.g., with EGFR kinase) over 100-ns trajectories .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding modes .

Methodological Tables

Table 1 : Key Reaction Conditions for Triazole Core Synthesis

StepReagents/ConditionsYield (%)Reference
1Thiosemicarbazide, ethanol, 80°C, 8h65–70
2Mercaptoethanol, K₂CO₃, DMF, 60°C, 6h75–80

Table 2 : Biological Activity Data for Structural Analogs

DerivativeIC₅₀ (μM) vs. MCF-7IC₅₀ (μM) vs. S. aureusReference
Parent compound12.3 ± 1.28.7 ± 0.9
Adamantyl-substituted analog5.4 ± 0.84.1 ± 0.5

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